2-Chloro-3-ethylpyrazine
Overview
Description
2-Chloro-3-ethylpyrazine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and an ethyl group at the third position
Mechanism of Action
Target of Action
Pyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
As a pyrazine derivative, it may interact with its targets in a manner similar to other compounds in this class .
Biochemical Pathways
Pyrazine derivatives have been shown to influence a variety of biological processes, suggesting that they may impact multiple pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Given its structural similarity to other pyrazine derivatives, it may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-ethylpyrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylpyrazine typically involves the chlorination of 3-ethylpyrazine. One common method includes the reaction of 3-ethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming pyrazine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction of this compound can lead to the formation of 3-ethylpyrazine. This reaction often employs reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives. This reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: 3-Ethylpyrazine.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-Chloro-3-ethylpyrazine has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the ethyl group, making it less hydrophobic compared to 2-Chloro-3-ethylpyrazine.
3-Ethylpyrazine:
2-Chloro-5-methylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both chlorine and ethyl substituents on the pyrazine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-3-ethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIYZFYKSYXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069845 | |
Record name | Pyrazine, 2-chloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-95-3 | |
Record name | 2-Chloro-3-ethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63450-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-chloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-chloro-3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2-chloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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